molecular formula C5H3BrFN B041290 2-Bromo-5-fluoropyridine CAS No. 41404-58-4

2-Bromo-5-fluoropyridine

Cat. No. B041290
CAS RN: 41404-58-4
M. Wt: 175.99 g/mol
InChI Key: UODINHBLNPPDPD-UHFFFAOYSA-N
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Description

  • 2-Bromo-5-fluoropyridine is a halogenated pyridine derivative used as an intermediate in organic synthesis and pharmaceutical research. Its structural features include bromine and fluorine atoms, which influence its reactivity and properties.

  • Synthesis Analysis:

    • The synthesis of 2-amino-5-[18F]fluoropyridines from 2-bromo-5-[18F]fluoropyridine is achieved using palladium-catalyzed amination reactions (Pauton et al., 2019).
    • Another synthesis pathway involves halogen dance reactions to create halopyridine isomers, including 5-bromo-2-chloro-4-fluoro-3-iodopyridine (Wu et al., 2022).
  • Molecular Structure Analysis:

    • The molecular structure is characterized by the presence of a pyridine ring substituted with bromine and fluorine atoms. This configuration affects the electronic and steric properties of the molecule.
  • Chemical Reactions and Properties:

    • Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine under various conditions, including palladium catalysis and neat conditions, demonstrates its versatility in substitution reactions (Stroup et al., 2007).
  • Physical Properties Analysis:

    • The compound's physical properties, like melting point, solubility, and vapor pressure, are influenced by its halogen atoms. These properties are essential for its application in synthesis and pharmaceuticals.
  • Chemical Properties Analysis:

    • The bromo and fluoro groups in 2-Bromo-5-fluoropyridine make it a reactive intermediate for further functionalization, such as in Suzuki reactions to produce various substituted pyridines (Sutherland & Gallagher, 2003).

Scientific Research Applications

  • Selective Substitution and Adduct Formation : 2-Bromo-5-fluoropyridine allows for chemoselective functionalization, enabling selective bromide substitution, 3-fluoro group substitution, and dihalo adduct formation under various conditions. This versatility makes it a valuable compound for constructing complex molecules in organic chemistry (Stroup et al., 2007).

  • Building Blocks for Medicinal Chemistry : It serves as a halogen-rich intermediate for synthesizing pentasubstituted pyridines, which are crucial in medicinal chemistry for developing new pharmaceuticals (Wu et al., 2022).

  • Organic Synthesis and Drug Discovery : The compound is involved in the versatile synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones, which have potential applications in organic synthesis and drug discovery (Sutherland & Gallagher, 2003).

  • Potential in Catalysis : 2-Bromo-5-fluoropyridine is identified as a highly volatile and weakly basic compound with potential applications in organic synthesis and catalysis (Hand & Baker, 1989).

  • Radiosynthesis and PET Tracers : It is used in the radiosynthesis of 2-amino-5-[18F]fluoropyridines, which is significant in developing Positron Emission Tomography (PET) radiotracers for medical imaging (Pauton et al., 2019). Additionally, a one-pot radiosynthesis method from this compound enables the preparation of fluorine-18-labelled fluoropyridine derivatives, potentially useful for radiopharmaceutical applications (Abrahim et al., 2006).

  • Antimicrobial Activity : N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives derived from 2-Bromo-5-fluoropyridine show potential antimicrobial activity against various bacteria and fungal strains (Babu et al., 2015).

  • Complex Structural Synthesis : It's used for N-pyridylation of 3-alkoxypyrazoles leading to complex structural derivatives, showcasing its ability to contribute to the synthesis of intricate molecular architectures (Guillou et al., 2010).

  • Fluorine-18 Labeling : Various studies have demonstrated its role in the fluorine-18 labeling of macromolecules using click chemistry for PET applications (Kuhnast et al., 2008) and in the labeling of oligonucleotides with fluorine-18 (Kuhnast et al., 2004).

Safety And Hazards

2-Bromo-5-fluoropyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin or if inhaled. It causes skin irritation and serious eye irritation. It may cause respiratory irritation . The safety measures include washing face, hands and any exposed skin thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The global 2-Bromo-5-Fluoropyridine market has been witnessing significant growth owing to the rising demand for pyridine derivatives in the pharmaceutical sector . The demand for 2-Bromo-5-Fluoropyridine has been steadily increasing due to its wide range of applications in the pharmaceutical industry .

properties

IUPAC Name

2-bromo-5-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrFN/c6-5-2-1-4(7)3-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UODINHBLNPPDPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382481
Record name 2-Bromo-5-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-fluoropyridine

CAS RN

41404-58-4
Record name 2-Bromo-5-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-5-fluoropyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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